molecular formula C14H11NOS B8787959 2-[4-(Thien-2-ylcarbonyl)phenyl]propiononitrile CAS No. 52779-85-8

2-[4-(Thien-2-ylcarbonyl)phenyl]propiononitrile

Cat. No.: B8787959
CAS No.: 52779-85-8
M. Wt: 241.31 g/mol
InChI Key: OFGUULGKDTVNML-UHFFFAOYSA-N
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Description

2-[4-(Thien-2-ylcarbonyl)phenyl]propiononitrile is a useful research compound. Its molecular formula is C14H11NOS and its molecular weight is 241.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

52779-85-8

Molecular Formula

C14H11NOS

Molecular Weight

241.31 g/mol

IUPAC Name

2-[4-(thiophene-2-carbonyl)phenyl]propanenitrile

InChI

InChI=1S/C14H11NOS/c1-10(9-15)11-4-6-12(7-5-11)14(16)13-3-2-8-17-13/h2-8,10H,1H3

InChI Key

OFGUULGKDTVNML-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=CC=C(C=C1)C(=O)C2=CC=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 4.9 parts of sodium cyanide in 55 parts of dimethyl sulfoxide is stirred while heating to 60° C. Then there are added at once 8.5 parts of p-(1-chloroethyl)phenyl 2-thienyl ketone and stirring at 60° C is continued for 4h. 30. The reaction mixture is poured onto water and the product is extracted with ether. The organic layer is washed with water, dried, filtered and evaporated, yielding p-(2-thenoyl)hydratroponitrile as a residue.
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Synthesis routes and methods II

Procedure details

11.4 parts of 2-[p-(2-thenoyl)phenyl] acetonitrile, 4.9 parts of methyl bromide and 0.13 parts of benzyl triethyl ammonium chloride are added to 30 parts of a 50% sodium hydroxide solution. The whole is stirred vigorously for 5 hours at 35° C. Distilled water is added. The organic layer is separated, washed with distilled water and evaporated. The oily residue is distilled, yielding p-(2-thenoyl)hydratroponitrile.
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Synthesis routes and methods III

Procedure details

A suspension of 4.9 parts of sodium cyanide in 55 parts of dimethyl sulfoxide is stirred while heating to 60° C. Then there are added at once 10 parts of α-bromo-α-methyl-p-tolyl 2-thienyl ketone and stirring at 60° C is continued for 4h. 30. The reaction mixture is poured onto water and the product is extracted with ether. The organic layer is washed with water, dried, filtered and evaporated, yielding p-(2-thenoyl)hydratroponitrile as a residue.
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